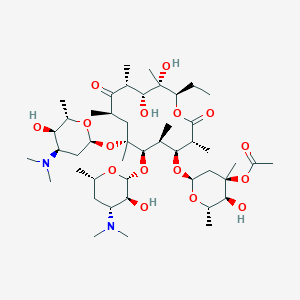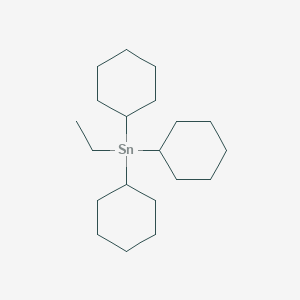
d(Tatc)m(5)acr-d(gata) complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The d(Tatc)m(5)acr-d(gata) complex is a type of DNA molecule that has been extensively studied in recent years due to its potential as a therapeutic target for various diseases. This complex is formed by the binding of a modified DNA strand, d(Tatc)m(5)acr, to a complementary unmodified strand, d(gata). In
Wissenschaftliche Forschungsanwendungen
The d(Tatc)m(5)acr-d(gata) complex has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the development of new therapeutics for cancer. Studies have shown that the complex can bind to and inhibit the activity of certain cancer-related proteins, leading to the suppression of tumor growth. Additionally, the complex has been shown to have potential as a diagnostic tool for cancer, as it can selectively bind to cancerous cells and allow for their detection.
Wirkmechanismus
The mechanism of action of the d(Tatc)m(5)acr-d(gata) complex involves its ability to bind to specific proteins and DNA sequences. The modified DNA strand, d(Tatc)m(5)acr, contains a chemical group that allows it to selectively bind to certain proteins, such as transcription factors, that are involved in the regulation of gene expression. Additionally, the complex can bind to specific DNA sequences, leading to the inhibition of DNA replication and transcription.
Biochemische Und Physiologische Effekte
The d(Tatc)m(5)acr-d(gata) complex has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of cancer-related proteins, the complex has been shown to have anti-inflammatory effects, as it can inhibit the activity of certain inflammatory proteins. Additionally, the complex has been shown to have potential as a treatment for autoimmune diseases, as it can inhibit the activity of immune cells that are responsible for attacking the body's own tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using the d(Tatc)m(5)acr-d(gata) complex in lab experiments is its specificity. The complex can selectively bind to certain proteins and DNA sequences, allowing for more precise targeting of experimental conditions. Additionally, the complex is relatively easy to synthesize and can be produced in large quantities.
However, there are also limitations to the use of the d(Tatc)m(5)acr-d(gata) complex in lab experiments. One of the main limitations is its potential toxicity. The modified DNA strand, d(Tatc)m(5)acr, contains a chemical group that can be toxic to cells at high concentrations. Additionally, the complex may have off-target effects, leading to unintended consequences in experimental conditions.
Zukünftige Richtungen
For research include the development of new therapeutics and diagnostic tools for cancer and other diseases.
Synthesemethoden
The synthesis of the d(Tatc)m(5)acr-d(gata) complex involves the modification of the DNA strand d(Tatc)m with a chemical group known as acrolein. This modification results in the formation of d(Tatc)m(5)acr, which can then be annealed with the complementary unmodified strand, d(gata), to form the complex. The synthesis of this complex is a relatively straightforward process and can be carried out using standard molecular biology techniques.
Eigenschaften
CAS-Nummer |
103304-59-2 |
|---|---|
Produktname |
d(Tatc)m(5)acr-d(gata) complex |
Molekularformel |
C98H121ClN31O47P7 |
Molekulargewicht |
2737.5 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-[3-[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-1-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-1-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]propan-2-yl]-5-(6-aminopurin-9-yl)oxolan-3-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]-3-[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxy-[6-chloro-2-methoxy-9-(pentylamino)acridin-3-yl]phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C58H71ClN14O26P4.C40H50N17O21P3/c1-5-6-7-11-62-48-30-9-8-29(59)13-32(30)66-33-15-42(38(90-4)14-31(33)48)100(81,91-24-41-37(97-103(88,89)99-102(85,86)87)19-46(94-41)70-12-10-43(60)67-55(70)78)98-58(50-35(75)17-44(95-50)71-22-27(2)53(76)68-56(71)79,20-39-34(74)16-45(92-39)73-26-65-49-51(61)63-25-64-52(49)73)21-40-36(96-101(82,83)84)18-47(93-40)72-23-28(3)54(77)69-57(72)80;1-14-7-54(40(63)53-37(14)61)22-4-17(59)21(73-22)8-71-30(31-18(60)5-24(75-31)55-11-48-26-32(41)44-9-46-34(26)55)15(2-19-16(58)3-23(72-19)57-13-50-28-36(57)51-39(43)52-38(28)62)29-20(76-80(67,68)78-81(69,70)77-79(64,65)66)6-25(74-29)56-12-49-27-33(42)45-10-47-35(27)56/h8-10,12-15,22-23,25-26,34-37,39-41,44-47,50,74-75H,5-7,11,16-21,24H2,1-4H3,(H,62,66)(H,88,89)(H2,60,67,78)(H2,61,63,64)(H,68,76,79)(H,69,77,80)(H2,82,83,84)(H2,85,86,87);7,9-13,15-25,29-31,58-60H,2-6,8H2,1H3,(H,67,68)(H,69,70)(H2,41,44,46)(H2,42,45,47)(H,53,61,63)(H2,64,65,66)(H3,43,51,52,62)/t34-,35-,36-,37-,39+,40+,41+,44+,45+,46+,47+,50-,58?,100?;15?,16-,17-,18-,19+,20-,21+,22+,23+,24+,25+,29+,30?,31-/m00/s1 |
InChI-Schlüssel |
YFVWKJVYFNKQPO-YVVADQDZSA-N |
Isomerische SMILES |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C(N=CN=C87)N)O)(C[C@@H]9[C@H](C[C@@H](O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC([C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)C(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7NC(=NC8=O)N)O)[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
d(TATC)m(5)Acr-d(GATA) complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

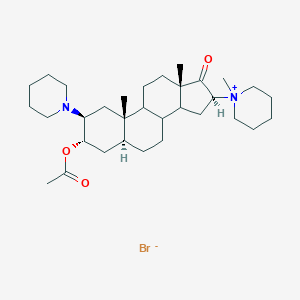
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
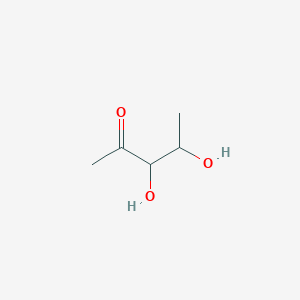
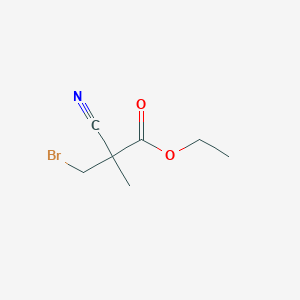
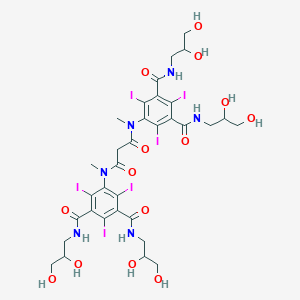
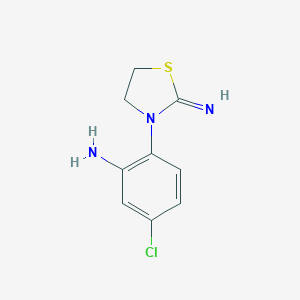
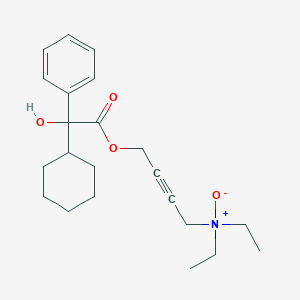
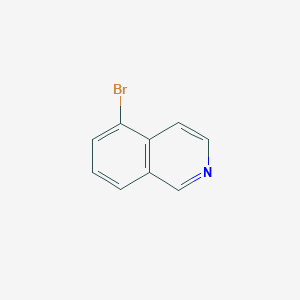
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)

